molecular formula C10H11NO2 B1428798 Methyl 3-pyridin-3-ylbut-2-enoate CAS No. 1225218-49-4

Methyl 3-pyridin-3-ylbut-2-enoate

Cat. No. B1428798
M. Wt: 177.2 g/mol
InChI Key: OUNHYWWOIPJWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-pyridin-3-ylbut-2-enoate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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properties

CAS RN

1225218-49-4

Product Name

Methyl 3-pyridin-3-ylbut-2-enoate

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

methyl 3-pyridin-3-ylbut-2-enoate

InChI

InChI=1S/C10H11NO2/c1-8(6-10(12)13-2)9-4-3-5-11-7-9/h3-7H,1-2H3

InChI Key

OUNHYWWOIPJWNW-UHFFFAOYSA-N

SMILES

CC(=CC(=O)OC)C1=CN=CC=C1

Canonical SMILES

CC(=CC(=O)OC)C1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (192 mg of a 60% wt. suspension, 4.80 mmol) was added in several portions to a stirred solution of trimethylphosphonoacetate (712 μL, 4.40 mmol) in THF (20.0 mL). After 5 min, 1-pyridin-3-ylethanone (440 μL, 4.00 mmol) was added dropwise, and the resulting mixture was heated to reflux. After 20 h, the reaction mixture was cooled to rt, poured into said. aq. NH4Cl and extracted with EtOAc. The combined organics were washed with brine, dried (sodium sulfate) and concentrated in vacuo. Purification of the crude residue by flash chromatography on silica gel (gradient elution; 0%-60% EtOAc/hexanes as eluent) afforded the title compound i-8a as a separable mixture of two isomers. m/z (ES) 178 (MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trimethylphosphonoacetate
Quantity
712 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
440 μL
Type
reactant
Reaction Step Two

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